BenchChemオンラインストアへようこそ!

Aurora A inhibitor 2

Kinase selectivity profiling Aurora isoform discrimination Chemical tool compound selection

Aurora A inhibitor 2 (Compound 16h) occupies a critical selectivity niche with 12.4-fold Aurora A/B window (IC50: 21.94 nM vs. 273.18 nM). Unlike pan-inhibitors, it preserves partial Aurora B function, preventing the polyploidy confound from complete cytokinesis failure. Validated in MDA-MB-231 TNBC cells with dose-dependent caspase activation and antiproliferative IC50 of 0.38 µM. Ideal for target validation requiring unambiguous Aurora A attribution, medicinal chemistry benchmarking, and TNBC pathway dissection experiments.

Molecular Formula C24H26N6O3
Molecular Weight 446.5 g/mol
Cat. No. B12419246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora A inhibitor 2
Molecular FormulaC24H26N6O3
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC4=C(C=C3)N=CN(C4=O)CCN5CCOCC5
InChIInChI=1S/C24H26N6O3/c1-2-22(31)28-24-26-20-6-4-17(14-21(20)27-24)16-3-5-19-18(13-16)23(32)30(15-25-19)8-7-29-9-11-33-12-10-29/h3-6,13-15H,2,7-12H2,1H3,(H2,26,27,28,31)
InChIKeyWKBADCPZJIWSRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurora A Inhibitor 2 (Compound 16h, CAS 2412144-74-0): Technical Baseline for Selective Aurora A Kinase Tool Compound Procurement


Aurora A inhibitor 2 (also designated Compound 16h, CAS Registry Number 2412144-74-0) is a small-molecule ATP-competitive inhibitor of the Aurora A serine/threonine kinase . This compound demonstrates an IC50 of 21.94 nM against recombinant human Aurora A in cell-free biochemical assays, with a selectivity window of approximately 12.4-fold over Aurora B (IC50 = 273.18 nM) . Unlike pan-Aurora inhibitors such as Tozasertib (VX-680) or SNS-314 that potently inhibit all three Aurora kinase isoforms with comparable potency, Aurora A inhibitor 2 offers a moderated selectivity profile distinct from both non-selective pan-inhibitors and ultra-selective clinical candidates . The compound has been characterized in cellular models including MDA-MB-231 triple-negative breast cancer cells, where it induces caspase-dependent apoptosis and exhibits antiproliferative activity (IC50 = 0.38 ± 0.08 μM) [1].

Why Aurora A Inhibitor 2 Cannot Be Interchanged with Other In-Class Aurora Kinase Inhibitors


Aurora kinase inhibitors exhibit fundamentally divergent selectivity fingerprints across the three Aurora isoforms (A, B, C) as well as against the broader kinome, rendering generic substitution scientifically invalid. The clinical candidate Alisertib (MLN8237) demonstrates >200-fold selectivity for Aurora A over Aurora B (IC50 = 1.2 nM vs. >1.5 μM) , while pan-inhibitors such as Tozasertib (VX-680) inhibit Aurora A, B, and C with nearly equipotent Kis (0.6, 18, and 4.6 nM) . Aurora A inhibitor 2 occupies an intermediate selectivity niche (IC50 = 21.94 nM Aurora A; 273.18 nM Aurora B; ~12.4-fold window) . These differences produce distinct phenotypic outcomes: pan-inhibition induces polyploidy through Aurora B-mediated cytokinesis failure, ultra-selective inhibition may spare compensatory Aurora B signaling, and moderated selectivity yields a hybrid cellular response profile [1]. Procurement decisions must therefore be driven by the specific experimental question—target validation studies requiring unambiguous Aurora A attribution demand different tool compounds than pathway dissection experiments where simultaneous Aurora A/B modulation may be desirable.

Aurora A Inhibitor 2: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Moderated Aurora A vs. Aurora B Selectivity: Positioned Between Pan-Inhibitors and Ultra-Selective Clinical Candidates

Aurora A inhibitor 2 (Compound 16h) demonstrates an IC50 of 21.94 nM against Aurora A and 273.18 nM against Aurora B in cell-free biochemical assays, yielding a selectivity ratio of approximately 12.4-fold . This contrasts sharply with the clinical candidate Alisertib (MLN8237), which exhibits >200-fold selectivity (IC50 = 1.2 nM Aurora A vs. >1.5 μM Aurora B) , and with the pan-inhibitor Tozasertib (VX-680), which inhibits Aurora A, B, and C with Kis of 0.6, 18, and 4.6 nM respectively . The compound's 12.4-fold selectivity window provides sufficient discrimination to attribute primary biological effects to Aurora A inhibition while retaining measurable Aurora B engagement at higher concentrations—a feature absent in both ultra-selective and pan-inhibitor tool compounds.

Kinase selectivity profiling Aurora isoform discrimination Chemical tool compound selection Mitotic kinase pharmacology

Biochemical Potency Advantage Over First-Generation Aurora A Tool Compounds

Aurora A inhibitor 2 (Compound 16h) exhibits an Aurora A IC50 of 21.94 nM, representing a 14.1-fold improvement in biochemical potency compared to the widely used early-generation tool compound Aurora kinase inhibitor-2 (also designated Aurora Kinase Inhibitor II, CAS 331770-21-9), which shows an Aurora A IC50 of 310 nM . While both compounds are ATP-competitive Aurora kinase inhibitors, Compound 16h achieves sub-30 nM potency that enables cellular target engagement studies at lower compound concentrations, reducing the risk of off-target effects associated with higher micromolar dosing requirements.

Aurora A inhibitor potency Biochemical IC50 comparison Tool compound optimization Kinase inhibition assay

Differential Target Engagement Profile vs. Pan-Aurora Inhibitors in Cellular Systems

The target engagement profile of Aurora A inhibitor 2 differs fundamentally from pan-Aurora inhibitors such as SNS-314 and Tozasertib. SNS-314 inhibits Aurora A, B, and C with IC50 values of 9, 31, and 3 nM respectively—a near-equipotent pan-inhibition pattern . Tozasertib (VX-680) similarly exhibits Kis of 0.6, 18, and 4.6 nM for Aurora A, B, and C . In contrast, Aurora A inhibitor 2 (Compound 16h) demonstrates a 12.4-fold preference for Aurora A over Aurora B (IC50 = 21.94 nM vs. 273.18 nM) . This selectivity translates to differential cellular phenotypes: pan-Aurora inhibition uniformly induces polyploidy and cytokinesis failure via Aurora B blockade, whereas Compound 16h produces a mixed phenotype with predominant Aurora A-mediated mitotic spindle defects and G2/M arrest at lower concentrations, with Aurora B engagement occurring only at higher doses.

Target engagement Cellular pharmacology Aurora isoform selectivity Phenotypic screening

Validated Antiproliferative Activity in Triple-Negative Breast Cancer Model with Benchmark Comparator Data

Aurora A inhibitor 2 (Compound 16h) demonstrates validated antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells with an IC50 of 0.38 ± 0.08 μM . In head-to-head cellular cytotoxicity comparisons within the same quinazolinone-based chemical series, Compound 16h exhibited a lower IC50 value against MDA-MB-231 cells than the clinical-stage Aurora A/angiogenic kinase inhibitor ENMD-2076 [1]. While ENMD-2076 has demonstrated Aurora A biochemical potency of 14 nM (IC50), its cellular activity in this TNBC model was inferior to Compound 16h, suggesting differential cellular permeability, target engagement efficiency, or susceptibility to efflux mechanisms [1]. Additionally, Compound 16h induces caspase-dependent apoptosis in MDA-MB-231 cells, confirming that the observed antiproliferative effects are mediated through programmed cell death pathways rather than cytostatic mechanisms alone .

Antiproliferative activity Triple-negative breast cancer MDA-MB-231 Cytotoxicity assay Cell viability

Aurora A Inhibitor 2: Evidence-Backed Procurement Scenarios for Academic and Industrial Research Programs


Aurora A-Specific Pathway Dissection Without Complete Aurora B Ablation

Researchers investigating Aurora A-mediated mitotic spindle regulation or centrosome maturation who require pharmacological inhibition of Aurora A while preserving partial Aurora B function should prioritize Aurora A inhibitor 2. Its 12.4-fold selectivity window (Aurora A IC50 = 21.94 nM; Aurora B IC50 = 273.18 nM) enables dose-ranging studies that can titrate Aurora A inhibition without inducing the complete cytokinesis failure and polyploidy characteristic of pan-Aurora inhibitors such as Tozasertib or SNS-314 . This compound is particularly suitable for experiments where Aurora B-mediated histone H3 Ser10 phosphorylation serves as an internal control or where Aurora B-dependent spindle assembly checkpoint function must remain partially intact.

Triple-Negative Breast Cancer (TNBC) Preclinical Pharmacology Studies

Investigators conducting preclinical studies in TNBC models, particularly those utilizing MDA-MB-231 cells, should consider Aurora A inhibitor 2 based on its validated antiproliferative activity (IC50 = 0.38 ± 0.08 μM) and caspase-dependent apoptosis induction in this cell line . The compound's demonstrated superiority over ENMD-2076 in head-to-head cellular cytotoxicity comparisons in the MDA-MB-231 model provides quantitative justification for its selection over alternative Aurora-targeting agents in this disease context. This application is further supported by the established role of Aurora A overexpression as a driver of TNBC progression and therapeutic resistance.

Chemical Tool Compound for Aurora Kinase Selectivity Structure-Activity Relationship (SAR) Studies

Medicinal chemistry and chemical biology programs engaged in Aurora kinase inhibitor optimization should procure Aurora A inhibitor 2 as a benchmark compound representing the moderate-selectivity chemotype. With an Aurora A IC50 of 21.94 nM and a defined 12.4-fold selectivity window over Aurora B , this compound occupies a distinct position on the selectivity continuum between ultra-selective inhibitors (e.g., Alisertib, >200-fold) and pan-inhibitors (e.g., Tozasertib, ~30-fold A/B) . This makes it an ideal reference standard for evaluating novel compounds designed to achieve specific selectivity thresholds or for probing the structural determinants of Aurora isoform discrimination.

Comparative Oncology Target Validation Requiring Controlled Off-Target Kinase Engagement

Target validation studies that demand clear attribution of antiproliferative effects to Aurora A inhibition while minimizing confounding off-target kinase activity should select Aurora A inhibitor 2 over earlier-generation tool compounds. The compound's 14.1-fold improved biochemical potency compared to Aurora kinase inhibitor-2 (IC50 = 21.94 nM vs. 310 nM) enables target engagement at lower compound concentrations, reducing the likelihood of off-target effects that complicate interpretation of phenotypic outcomes. This is particularly relevant for genetic or pharmacologic synthetic lethality screens where compound promiscuity can generate false-positive hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurora A inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.